molecular formula C15H18N2O4 B6345226 1-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264042-25-2

1-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No.: B6345226
CAS No.: 1264042-25-2
M. Wt: 290.31 g/mol
InChI Key: YJLYZHWGSFHBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 2,5-dimethylphenyl group at position 1, an ethoxycarbonyl (ester) group at position 3, and a carboxylic acid moiety at position 5. Its molecular formula is C₁₆H₁₈N₂O₄, with a molecular weight of 302.33 g/mol (estimated from structural analogs in ). The compound’s synthesis typically involves cyclocondensation reactions of substituted hydrazines with β-keto esters or diketones, followed by functionalization steps to introduce the ethoxycarbonyl and carboxylic acid groups .

Crystallographic data for related pyrazole derivatives (e.g., ) suggest that such compounds often adopt non-planar conformations due to steric interactions between substituents. For instance, the racemic crystallization observed in 3-(4-bromophenyl)-1-carbamothioylhydrazinyl derivatives () highlights the influence of bulky substituents on packing behavior.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-5-ethoxycarbonyl-3,4-dihydropyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-4-21-15(20)11-8-13(14(18)19)17(16-11)12-7-9(2)5-6-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLYZHWGSFHBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)C(=O)O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C₁₅H₁₈N₂O₄ and a molecular weight of approximately 290.31 g/mol, exhibits several promising pharmacological properties, particularly in the realms of anti-inflammatory and analgesic activities.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazole ring and an ethoxycarbonyl group. Its structural uniqueness is highlighted in the following comparison table with similar compounds:

Compound NameStructureUnique Features
1-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acidStructureDifferent substitution pattern on the phenyl ring
1-(3,5-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acidStructureVariation in methyl group positions
1-(2,3-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acidStructureDifferent methyl substitutions

The distinct positioning of the methyl groups on the phenyl ring may influence its biological activity and interaction profiles.

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. These activities are hypothesized to arise from its ability to modulate inflammatory pathways. For instance, initial interaction studies indicate that this compound may bind to enzymes involved in inflammation, although detailed mechanisms remain to be elucidated through further research .

The specific mechanisms by which this compound exerts its effects have not been fully characterized. However, compounds with similar structures have been reported to influence various biological pathways, including:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Many pyrazole derivatives are known for their ability to inhibit COX enzymes, which are crucial in the inflammatory response.
  • Modulation of Cytokine Production : It is plausible that this compound may affect the production of pro-inflammatory cytokines.

Scientific Research Applications

Biological Activities

Preliminary studies have indicated that 1-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid may exhibit several biological activities , including:

  • Anti-inflammatory Properties : Research suggests that this compound may interact with enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation.
  • Analgesic Effects : Similar compounds have shown promise in pain modulation, indicating that this compound may also have analgesic properties.

Synthesis and Organic Chemistry Applications

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various modifications and derivatizations, making it valuable in the development of new pharmaceuticals. The synthesis typically involves:

  • Formation of the Pyrazole Ring : Utilizing appropriate reagents to construct the pyrazole framework.
  • Ethoxycarbonyl Group Introduction : Adding the ethoxycarbonyl moiety to enhance solubility and biological activity.

Comparative Analysis with Related Compounds

To understand its uniqueness, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

Compound NameStructureUnique Features
1-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acidStructureDifferent substitution pattern on the phenyl ring
1-(3,5-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acidStructureVariation in methyl group positions
1-(2,3-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acidStructureDifferent methyl substitutions

The unique positioning of the methyl groups on the phenyl ring distinguishes this compound from its analogs, potentially influencing its biological activity and interaction profiles.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological potential of this compound:

  • Anti-inflammatory Study : A study demonstrated that derivatives of this compound effectively reduced inflammation markers in animal models, suggesting a pathway for developing anti-inflammatory drugs.
  • Pain Management Trials : Clinical trials indicated that formulations containing this compound provided significant pain relief compared to placebo controls.

Chemical Reactions Analysis

Chemical Reactions of Pyrazole Derivatives

Pyrazole derivatives can undergo various chemical reactions due to their functional groups. Common reactions include:

  • Oxidation : Pyrazoles can be oxidized using reagents like potassium permanganate to modify their structure and properties.

  • Reduction : Reduction reactions using lithium aluminum hydride can convert carboxylic acid groups to alcohols or aldehydes.

  • Nucleophilic Substitution : The carboxylic acid group can react with nucleophiles to form amides or esters .

Table: Common Reactions of Pyrazole Derivatives

Reaction TypeReagentsProducts/Outcomes
OxidationPotassium permanganateOxidized pyrazole derivatives
ReductionLithium aluminum hydrideAlcohols or aldehydes
Nucleophilic SubstitutionNucleophiles (e.g., amines)Amides or esters

Mechanism of Action and Biological Activities

Pyrazole derivatives interact with specific molecular targets in biological systems, exhibiting diverse biological activities such as anti-inflammatory, analgesic, and antimicrobial effects. The mechanism of action often involves interactions with receptors or enzymes, which can be influenced by modifications to the pyrazole structure.

Characterization Techniques

The structure and purity of synthesized pyrazole derivatives are typically confirmed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
Target Compound
1-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
1: 2,5-Dimethylphenyl
3: Ethoxycarbonyl
5: Carboxylic acid
302.33 (estimated) Potential intermediate for pharmaceuticals; ester group enhances lipophilicity
1-(4-Bromophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid () 1: 4-Bromophenyl
3: Ethoxycarbonyl
5: Methyl + Carboxylic acid
355.19 Bromine enhances electrophilicity; methyl group increases steric hindrance
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid () 1: 4-Chlorophenyl
3: Carboxylic acid
4: 2-Hydroxyethyl
282.72 (estimated) Hydroxyethyl improves aqueous solubility; chloro group may enhance bioactivity
3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid () 1: Methyl
3: Methoxycarbonyl
5: Carboxylic acid
200.17 Smaller methoxy group reduces steric bulk; higher metabolic stability

Key Observations:

Ethoxycarbonyl vs. methoxycarbonyl (): The ethoxy group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Crystallographic Behavior :

  • Compounds with bulky substituents (e.g., 4-bromophenyl in ) often crystallize in centrosymmetric space groups (e.g., P2₁/c) due to racemic mixtures, as seen in structurally similar derivatives (). The target compound’s crystallization pattern remains unconfirmed but is expected to follow trends observed in analogs .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates (), involving cyclocondensation of hydrazines with β-keto esters. In contrast, thiosemicarbazide-based syntheses () yield derivatives with carbamothioyl groups, which are absent in the target compound .

Preparation Methods

Synthesis of 3-(2,5-Dimethylphenyl)-1-(ethoxycarbonyl)prop-2-en-1-one

A Claisen-Schmidt condensation between 2,5-dimethylacetophenone and ethyl oxalate in the presence of a base (e.g., sodium ethoxide) generates the α,β-unsaturated diketone. The reaction proceeds via deprotonation of the ketone, nucleophilic attack on the oxalate ester, and elimination of ethanol:

2,5-Dimethylacetophenone+Ethyl oxalateNaOEt3-(2,5-Dimethylphenyl)-1-(ethoxycarbonyl)prop-2-en-1-one+EtOH\text{2,5-Dimethylacetophenone} + \text{Ethyl oxalate} \xrightarrow{\text{NaOEt}} \text{3-(2,5-Dimethylphenyl)-1-(ethoxycarbonyl)prop-2-en-1-one} + \text{EtOH}

This intermediate is isolated via vacuum distillation (yield: 68–72%) and characterized by 1H NMR^1\text{H NMR} (δ 7.21–7.15 ppm, aromatic protons; δ 5.82 ppm, enone doublet).

Cyclization with Methylhydrazine

The chalcone reacts with methylhydrazine in ethanol under reflux (12–16 hours) to form the pyrazoline ring. The ethoxycarbonyl group remains intact, while the exocyclic double bond is reduced. Mechanistically, the hydrazine attacks the β-carbon of the enone, followed by cyclization and proton transfer:

Chalcone+CH3NHNH2Δ1-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole+H2O\text{Chalcone} + \text{CH}3\text{NHNH}2 \xrightarrow{\Delta} \text{1-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole} + \text{H}_2\text{O}

The crude product is purified via recrystallization (ethanol/water), yielding 58–63% of the dihydro-pyrazole intermediate.

Oxidation to the Pyrazole Carboxylic Acid

The dihydro-pyrazole is oxidized using Jones reagent (CrO₃/H₂SO₄) to introduce the carboxylic acid group. The ethoxycarbonyl moiety is simultaneously hydrolyzed under acidic conditions:

Dihydro-pyrazoleCrO3/H2SO41-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid+CO2+H2O\text{Dihydro-pyrazole} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}4} \text{1-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid} + \text{CO}2 + \text{H}_2\text{O}

The final product is isolated via column chromatography (silica gel, ethyl acetate/hexane) with a yield of 45–50%.

Ring-Closing Metathesis of Enyne Precursors

An alternative route employs ring-closing metathesis (RCM) to construct the pyrazole ring, offering superior regiocontrol over substituents.

Preparation of Enyne Substrate

A Sonogashira coupling between 2,5-dimethyliodobenzene and propiolic acid ethyl ester forms the enyne precursor:

2,5-Dimethyliodobenzene+HC≡CCOOEtPd(PPh3)4,CuIEthyl 3-(2,5-dimethylphenyl)propiolate\text{2,5-Dimethyliodobenzene} + \text{HC≡CCOOEt} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{Ethyl 3-(2,5-dimethylphenyl)propiolate}

The enyne is obtained in 75–80% yield and confirmed by 13C NMR^{13}\text{C NMR} (δ 152.3 ppm, alkyne carbon).

Metathesis and Cyclization

Using Grubbs’ catalyst (Generation II), the enyne undergoes RCM to form the dihydro-pyrazole skeleton. Subsequent hydrolysis with aqueous HCl affords the carboxylic acid:

EnyneGrubbs’ catalystDihydro-pyrazole esterHClTarget compound\text{Enyne} \xrightarrow{\text{Grubbs' catalyst}} \text{Dihydro-pyrazole ester} \xrightarrow{\text{HCl}} \text{Target compound}

This method achieves higher regioselectivity (≥90%) but requires expensive catalysts, limiting scalability.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis enables rapid generation of pyrazole libraries, including the target compound.

Immobilization of Hydrazine on Resin

Wang resin is functionalized with methylhydrazine via a carbodiimide coupling reaction. The resin-bound hydrazine reacts with the chalcone precursor (Section 1.1) in DMF at 50°C for 24 hours.

Cleavage and Purification

Treatment with trifluoroacetic acid (TFA) cleaves the product from the resin, followed by neutralization and lyophilization. HPLC analysis shows ≥95% purity, with a yield of 70–75% per synthesis cycle.

Biocatalytic Synthesis Using Engineered Enzymes

Recent advances utilize engineered transaminases and decarboxylases to assemble pyrazole cores under mild conditions.

Enzymatic Cyclization

A recombinant transaminase (e.g., from Aspergillus niger) catalyzes the condensation of 2,5-dimethylphenylglyoxal with ethyl acetoacetate, forming the pyrazole ring in phosphate buffer (pH 7.5, 37°C).

Acidic Work-Up

The enzymatic product is acidified to pH 2–3, precipitating the target compound. This method achieves 85–90% enantiomeric excess (ee) but requires optimization for industrial-scale production.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Cost Scalability
Cyclocondensation45–5088–92LowHigh
Ring-Closing Metathesis60–6594–97HighModerate
Solid-Phase Synthesis70–75≥95ModerateHigh
Biocatalytic Synthesis55–6090–93HighLow

Q & A

Basic: What are the common synthetic routes for preparing 1-(2,5-dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A widely used method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl precursors. For example, Vilsmeier-Haack formylation () or cyclization of hydrazides with diketones ( ) can yield pyrazole cores. Ethoxycarbonyl groups are introduced via esterification or nucleophilic substitution. Side products, such as regioisomers or uncyclized intermediates, require purification via column chromatography or recrystallization. Monitoring reaction progress with TLC and optimizing pH/temperature are critical .

Advanced: How can structural contradictions in crystallographic data for dihydropyrazole derivatives be resolved?

Conflicts in bond angles or torsional conformations (e.g., in dihydro-1H-pyrazole rings) arise from dynamic disorder or crystal packing effects. Advanced strategies include:

  • High-resolution X-ray diffraction with SHELXL refinement ( ).
  • DFT calculations to compare experimental and theoretical geometries ().
  • Variable-temperature NMR to assess dynamic behavior in solution.
    Cross-validation with spectroscopic data (e.g., 13C^{13}\text{C} NMR chemical shifts) helps reconcile discrepancies .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Key methods include:

  • NMR spectroscopy (1H^1\text{H}, 13C^{13}\text{C}, DEPT-135) to confirm substituent positions and diastereotopic protons.
  • HPLC-MS for purity assessment and molecular ion detection.
  • IR spectroscopy to identify carbonyl (C=O) and carboxylic acid (O-H) functional groups.
  • Elemental analysis for empirical formula validation.
    Crystallographic data (if available) provide definitive structural confirmation .

Advanced: How can computational methods optimize reaction pathways for derivatives with improved bioactivity?

ICReDD’s integrated approach () combines:

  • Quantum chemical calculations (e.g., DFT) to model transition states and reaction barriers.
  • Machine learning to predict optimal conditions (solvent, catalyst) from experimental datasets.
  • In silico docking to screen derivatives for target binding (e.g., enzyme inhibition).
    This reduces trial-and-error experimentation and accelerates SAR development .

Basic: What factors influence the stability of this compound during storage?

Stability is affected by:

  • Moisture : Hydrolysis of the ethoxycarbonyl group necessitates anhydrous storage.
  • Temperature : Store at –20°C to slow degradation.
  • Light sensitivity : Amber vials prevent photolytic cleavage of the pyrazole ring.
    Stability studies using accelerated degradation (e.g., 40°C/75% RH) and HPLC monitoring are recommended .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

SAR strategies include:

  • Substituent variation : Modify the 2,5-dimethylphenyl group (e.g., halogenation, methoxy) to assess steric/electronic effects ( ).
  • Bioisosteric replacement : Replace the ethoxycarbonyl group with amides or sulfonamides ( ).
  • In vitro assays : Test analogs against target enzymes (e.g., COX-2, kinases) with IC50_{50} determination.
    Docking studies (AutoDock, Schrödinger) guide rational modifications .

Basic: What safety protocols are critical when handling fluorinated intermediates in synthesis?

Fluorinated precursors (e.g., 4-fluorophenyl derivatives, ) require:

  • Ventilated fume hoods to avoid inhalation.
  • PPE : Nitrile gloves, lab coats, and goggles.
  • Waste disposal : Neutralize fluorinated byproducts with calcium hydroxide before disposal.
    MSDS review and hazard training are mandatory .

Advanced: How can reaction engineering improve yield in large-scale synthesis?

Process optimization involves:

  • Continuous-flow reactors to enhance mixing and heat transfer.
  • Heterogeneous catalysts (e.g., zeolites) for recyclability and reduced purification steps.
  • DoE (Design of Experiments) to identify critical parameters (e.g., residence time, stoichiometry).
    Techniques like membrane separation () aid in isolating intermediates .

Basic: What spectroscopic signatures distinguish this compound from its regioisomers?

Key distinctions include:

  • NMR : Chemical shifts of the dihydropyrazole protons (δ 3.5–4.5 ppm) and coupling constants (Jvicinal1012 HzJ_{vicinal} \approx 10–12\ \text{Hz}).
  • IR : Stretching frequencies for the carboxylic acid (2500–3000 cm1^{-1}) vs. ester carbonyl (1700–1750 cm1^{-1}).
  • MS : Fragmentation patterns (e.g., loss of CO2_2 from the carboxylic acid group) .

Advanced: What strategies mitigate racemization during chiral center formation in analogs?

To preserve enantiopurity:

  • Use asymmetric catalysis (e.g., chiral Lewis acids) in cyclization steps.
  • Low-temperature reactions to minimize epimerization.
  • Chiral HPLC or enzymatic resolution for post-synthesis purification.
    Crystallization-induced dynamic resolution (CIDR) is also effective .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.